molecular formula C28H48O3 B13289389 (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Cat. No.: B13289389
M. Wt: 432.7 g/mol
InChI Key: VQAASSJWYALWAE-ZMBKPABQSA-N
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Description

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is a complex organic compound belonging to the class of sterols Sterols are a subgroup of steroids and are important components of cell membranes, where they play a crucial role in maintaining structural integrity and fluidity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol typically involves multi-step organic reactions. The process begins with the selection of a suitable starting material, often a simpler sterol or steroid. Key steps in the synthesis may include hydroxylation, methylation, and selective protection and deprotection of functional groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including microbial fermentation and enzymatic transformations. These methods offer advantages in terms of sustainability and scalability. For instance, genetically engineered microorganisms can be employed to produce the compound in large quantities under controlled fermentation conditions.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new sterol derivatives with different functional groups.

Scientific Research Applications

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups enable the compound to bind to receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

    Cholesterol: A well-known sterol with similar structural features but lacking the methoxy group.

    Ergosterol: A sterol found in fungi, structurally similar but with different functional groups.

    Sitosterol: A plant sterol with a similar backbone but different side chains.

Uniqueness: (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other sterols in certain contexts.

Properties

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C28H48O3/c1-18(17-29)7-6-8-19(2)26-25(30)16-24-22-10-9-20-15-21(31-5)11-13-27(20,3)23(22)12-14-28(24,26)4/h9,18-19,21-26,29-30H,6-8,10-17H2,1-5H3/t18-,19-,21+,22-,23+,24+,25+,26+,27+,28+/m1/s1

InChI Key

VQAASSJWYALWAE-ZMBKPABQSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)O)CO

Canonical SMILES

CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)O)CO

Origin of Product

United States

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